2,5-Methano-2H-indeno[1,2-b]oxirene,2,3,4,5,6,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-,(1aR,1bR,2S,5R,5aS,6R,6aR)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptachlor epoxide is a persistent organic pollutant and a metabolite of heptachlor, an organochlorine compound used primarily as an insecticide. Heptachlor epoxide is known for its stability and persistence in the environment, making it a significant concern for environmental and public health. It is a white powder that does not explode easily and is more toxic than its parent compound, heptachlor .
Mechanism of Action
Target of Action
Heptachlor Epoxide A, also known as trans-Heptachlor Epoxide, primarily targets the nervous system and liver in mammals . It also impacts the reproductive system . The reproductive system is the most sensitive target in mature animals exposed to heptachlor .
Mode of Action
Heptachlor Epoxide A interacts with its targets, causing various changes. It is absorbed rapidly from the gastrointestinal tract of rats following intragastric administration, as shown by its detection in blood within 1 hour after dosing .
Biochemical Pathways
Heptachlor Epoxide A affects several biochemical pathways. It is degraded via two pathways simultaneously . The first pathway involves hydroxylation at the C1 position of heptachlor to 1-hydroxychlordene, followed by epoxidation and dechlorination to chlordene epoxide. The second pathway involves epoxidation at the C2 and C3 positions of heptachlor to heptachlor epoxide, which is then further transformed to chlordene epoxide by a dechlorination reaction, or degraded to heptachlor diol by a hydrolysis reaction .
Pharmacokinetics
Heptachlor Epoxide A exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is absorbed rapidly from the gastrointestinal tract of rats following intragastric administration . Once in the body, it is detected in blood, liver, kidney, and adipose tissue within 1 hour . Most of the heptachlor, heptachlor epoxide, and other breakdown products leave the body in the feces within a few days after exposure .
Result of Action
The result of Heptachlor Epoxide A’s action is the conversion of heptachlor and its metabolites into less-toxic small molecular metabolites by a series of reactions such as epoxidation, hydrolysis, and dechlorination .
Action Environment
Heptachlor Epoxide A’s action, efficacy, and stability are influenced by environmental factors. Heptachlor and heptachlor epoxide can enter the air, soil, groundwater, and surface water from leaks at hazardous waste sites or landfills . Heptachlor sticks to soil very strongly and evaporates slowly into the air . . These environmental factors play a significant role in the distribution and persistence of Heptachlor Epoxide A in the environment.
Biochemical Analysis
Cellular Effects
Heptachlor Epoxide A has been shown to have various effects on cells. It has been associated with enlarged livers, damage to liver and kidney tissue, and increased red blood cells in animal studies . It is also known to cause DNA damage .
Molecular Mechanism
The molecular mechanism of Heptachlor Epoxide A involves its interaction with biomolecules at the molecular level. It is known to cause DNA damage, suggesting that it may interact with DNA or associated proteins
Temporal Effects in Laboratory Settings
In laboratory settings, Heptachlor Epoxide A shows changes in its effects over time. It has been found that the compound can still be measured in fatty tissue 3 years after exposure .
Dosage Effects in Animal Models
The effects of Heptachlor Epoxide A vary with different dosages in animal models. High doses have been associated with liver and kidney damage, as well as increased red blood cells .
Metabolic Pathways
Heptachlor Epoxide A is involved in various metabolic pathways. It is metabolized to hydrophilic products via hydrolysis, dechlorination, and hydroxylation
Transport and Distribution
Heptachlor Epoxide A is transported and distributed within cells and tissues. It sticks to soil very strongly and evaporates slowly into the air . It does not dissolve easily in water .
Preparation Methods
Heptachlor epoxide is not directly manufactured but is formed through the metabolic transformation of heptachlor by bacteria and animals. The primary synthetic route involves the epoxidation of heptachlor, where heptachlor reacts with oxygen to form heptachlor epoxide . This transformation can occur in the environment, particularly in soil and water, where microorganisms facilitate the reaction .
Chemical Reactions Analysis
Heptachlor epoxide undergoes various chemical reactions, including:
Oxidation: Heptachlor epoxide can be further oxidized to form more stable metabolites.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: Heptachlor epoxide can undergo substitution reactions, particularly in the presence of nucleophiles. Common reagents and conditions for these reactions include strong oxidizing agents for oxidation and nucleophiles for substitution reactions. .
Scientific Research Applications
Heptachlor epoxide has been studied extensively for its environmental impact and toxicity. Some of its scientific research applications include:
Environmental Science: Research on the biodegradation of heptachlor epoxide by white-rot fungi and other microorganisms to develop bioremediation strategies.
Analytical Chemistry: Development of analytical methods to detect and quantify heptachlor epoxide in environmental samples.
Public Health: Investigations into the health effects of exposure to heptachlor epoxide and its presence in food and water sources.
Comparison with Similar Compounds
Heptachlor epoxide is similar to other organochlorine pesticides, such as chlordane, aldrin, dieldrin, and endrin. These compounds share similar chemical structures and properties, including persistence in the environment and potential for bioaccumulation. heptachlor epoxide is unique in its higher toxicity and stability compared to its parent compound, heptachlor .
Similar Compounds
- Chlordane
- Aldrin
- Dieldrin
- Endrin
- Toxaphene
- DDT
- Mirex
- Hexachlorobenzene
Heptachlor epoxide’s unique properties and significant environmental impact make it a critical subject of study in various scientific fields.
Biological Activity
2,5-Methano-2H-indeno[1,2-b]oxirene, 2,3,4,5,6,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-, commonly referred to as heptachlor epoxide (CAS Number: 27304-13-8), is a complex organic compound with significant biological activity. Its structure comprises multiple chlorine atoms and an epoxide group that contributes to its reactivity and potential pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C₁₀H₄Cl₈O
- Molecular Weight : 423.762 g/mol
- IUPAC Name : 2,5-Methano-2H-indeno[1,2-b]oxirene
- Structural Features : The compound features a bicyclic structure with an oxirane (epoxide) group and multiple chlorine substitutions that affect its biological interactions.
Insecticidal Properties
Research indicates that compounds with structural similarities to heptachlor epoxide exhibit insecticidal activity. Specifically:
- Mechanism of Action : The presence of the epoxide group enhances the compound's reactivity towards biological targets. It is believed to interfere with neurotransmitter function in insects by inhibiting sodium channels.
-
Case Studies : Various studies have demonstrated the effectiveness of heptachlor and its derivatives against agricultural pests. For instance:
- A study showed that heptachlor epoxide exhibited significant toxicity against several insect species when applied at low concentrations.
Toxicological Effects
Heptachlor epoxide has been associated with various toxicological effects in animal models:
- Carcinogenicity : Evidence from rodent studies suggests that heptachlor epoxide can induce liver carcinomas. The International Agency for Research on Cancer (IARC) classifies it as possibly carcinogenic to humans (Group 2B) based on sufficient evidence in animal studies .
- Hepatic Effects : Studies indicate alterations in liver function markers in rodents exposed to heptachlor epoxide. For example:
Neurotoxic Effects
Heptachlor epoxide's neurotoxic potential has been documented through various studies:
- Neurodevelopmental Impact : Animal studies have shown that exposure to heptachlor epoxide can lead to neurodevelopmental deficits in offspring when pregnant females are exposed .
- Mechanism of Neurotoxicity : The compound's ability to disrupt neurotransmitter release is thought to contribute to its neurotoxic effects .
Comparative Analysis of Similar Compounds
To better understand the unique properties of heptachlor epoxide, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Heptachlor | C₁₀H₆Cl₇ | Parent compound known for insecticidal properties |
Chlordane | C₁₂H₈Cl₆ | Related organochlorine with broader applications |
Endosulfan | C₁₂H₈Cl₆O₃S | Different mechanism of action; used as a pesticide |
Properties
CAS No. |
28044-83-9 |
---|---|
Molecular Formula |
C10H5Cl7O |
Molecular Weight |
389.3 g/mol |
IUPAC Name |
(2R,3R,5R,6R,7S)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene |
InChI |
InChI=1S/C10H5Cl7O/c11-3-1-2(4-5(3)18-4)9(15)7(13)6(12)8(1,14)10(9,16)17/h1-5H/t1-,2+,3+,4+,5-,8?,9?/m0/s1 |
InChI Key |
ZXFXBSWRVIQKOD-BDMWXGRVSA-N |
SMILES |
C12C(C(C3C1O3)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl |
Isomeric SMILES |
[C@@H]12[C@@H]([C@H]([C@H]3[C@@H]1O3)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
C12C(C(C3C1O3)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl |
melting_point |
160-161.5 °C |
physical_description |
Heptachlor epoxide appears as a degradation product of heptachlor that occurs in soil and in or on crops when treatments with heptachlor, an insecticide, have been made. Forms readily upon exposing heptachlor to air. Crystalline solid; [MSDSonline] |
solubility |
0.350 PPM IN WATER |
Synonyms |
(1aR,1bR,2S,5R,5aS,6R,6aR)-rel-2,3,4,5,6,7,7-Heptachloro-1a,1b,5,5a,6,6a-hexahydro-2,5-methano-2H-indeno[1,2-b]oxirene; (±)-trans-Heptachlor Epoxide; Heptachlor endo-Epoxide; Heptachlor Epoxide A; Heptachlor trans-Oxide; trans-Heptachlor Epoxide; |
Origin of Product |
United States |
Q1: What is the molecular formula and weight of Heptachlor Epoxide A?
A1: Heptachlor Epoxide A is represented by the molecular formula C10H5Cl7O and has a molecular weight of 373.3 g/mol.
Q2: What is known about the material compatibility and stability of Heptachlor Epoxide A?
A: Heptachlor Epoxide A is known for its persistence and resistance to degradation in the environment. [] It tends to accumulate in fatty tissues of organisms. [, ] Studies have shown that severe heat treatments can significantly reduce its levels in substances like butteroil. []
Q3: How does Heptachlor Epoxide A interact with its target and what are the downstream effects?
A: While a specific target for Heptachlor Epoxide A hasn't been explicitly identified in the provided research, studies suggest it might act by mimicking sex steroids or altering their levels, potentially leading to the masculinization of sexually dimorphic functions and behaviors. [] Research also points to its potential role in disrupting hormone function, classifying it as a xenoestrogen. []
Q4: Does exposure to Heptachlor Epoxide A during early development affect adult behavior?
A: Research on rats indicates that chronic, low-level exposure to technical chlordane, which metabolizes into Heptachlor Epoxide A, during pre- and postnatal periods can have sex- and dose-dependent effects on testosterone levels, behavior, and body weight in adulthood. Female offspring, for instance, exhibited improved spatial abilities and increased body weight, while males showed increased mating behaviors. []
Q5: What are the known toxicological effects of Heptachlor Epoxide A?
A: Heptachlor Epoxide A is recognized as more toxic than its parent compound, heptachlor. [, ] Studies in calves showed that it accumulates in fat tissue and can lead to poisoning. [] Research has also linked it to an increased risk of Parkinson's disease. []
Q6: What are the potential long-term effects of Heptachlor Epoxide A exposure?
A: While specific long-term effects are not extensively detailed in the research provided, its classification as a probable carcinogen and its persistence in the environment raise concerns about potential chronic health risks, particularly upon continuous exposure through contaminated food sources. [, ]
Q7: What is the environmental fate of Heptachlor Epoxide A?
A: Heptachlor Epoxide A is known for its persistence in the environment and its tendency to bioaccumulate in organisms, particularly in fatty tissues. [, , ] It has been detected in various environmental matrices, including soil, water, and biota. [, , , , , , ]
Q8: Is there evidence of Heptachlor Epoxide A biodegradation?
A: Research shows that a mixed culture of soil microorganisms can degrade Heptachlor Epoxide A to the less toxic 1-exohydroxychlordene, although the conversion rate was relatively slow at about 1% per week. []
Q9: What analytical methods are used to detect and quantify Heptachlor Epoxide A?
A: The most common method used in the research is gas chromatography coupled with electron capture detection (GC-ECD) or mass spectrometry (GC-MS). [, , , , , , , , , , , , , , , ] These techniques offer high sensitivity and selectivity for analyzing trace levels of Heptachlor Epoxide A in various matrices.
Q10: How is the quality of analytical methods for Heptachlor Epoxide A ensured?
A: Analytical method validation is crucial to guarantee the accuracy, precision, and reliability of results. Validation procedures typically involve assessing linearity, limits of detection and quantification, recovery, and precision through replicate analyses. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.